

# Delmitide purification techniques

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## Compound Focus: Delmitide

CAS No.: 287096-87-1

Cat. No.: S525597

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## Introduction to Delmitide

**Delmitide**, also known as RDP58, is a novel 10-amino acid peptide composed of D-amino acids (a D-isomer decapeptide) with the sequence **d(Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-NH<sub>2</sub>)** [1] [2]. Its unique structure results from computer-aided rational design based on HLA-derived peptides [1].

This peptide is recognized for its potent anti-inflammatory activity, functioning as a **locally active inhibitor of pro-inflammatory cytokine synthesis** [1] [2]. Its primary mechanism of action involves disrupting the formation of the MyD88/IRAK/TRAF6 protein complex, a key signaling pathway in the innate immune response. This disruption occurs at a post-transcriptional step, inhibiting the production of cytokines such as TNF- $\alpha$ , IFN- $\gamma$ , IL-2, and IL-12 without altering their mRNA expression [1] [2]. **Delmitide** also upregulates heme oxygenase-1 activity, which contributes to its anti-inflammatory effects [2].

## Key Characteristics of Delmitide

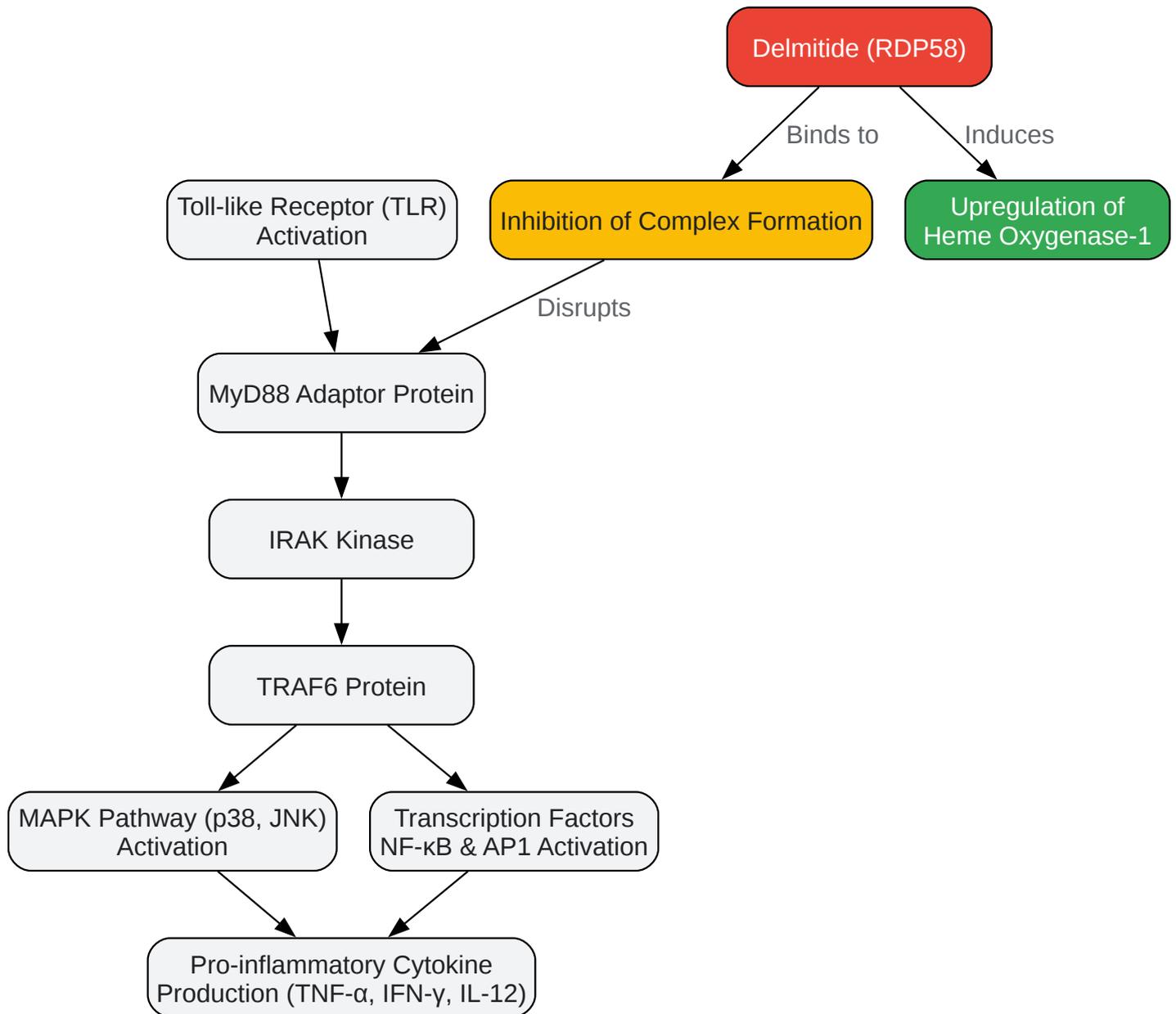
The table below summarizes the fundamental physicochemical and biological properties of **Delmitide** as reported in the literature.

Property	Description
CAS Number	287096-87-1 [2]

Property	Description
Molecular Weight	1228.57 g/mol [2]
Formula	C59H105N17O11 [2]
Sequence (Shortened)	d(R-{Nle}-{Nle}-{Nle}-R-{Nle}-{Nle}-{Nle}-GY-NH2) [2]
Activity	Orally active [2]
Primary Mechanism	Post-transcriptional inhibitor of TNF- $\alpha$ , IFN- $\gamma$ , IL-12; disrupts MyD88/IRAK/TRAF6 complex [1] [2]
Research Applications	Ulcerative colitis, inflammatory bowel disease (IBD), Crohn's disease, chemotherapy-induced GI toxicity models [1] [2]
Bioavailability	Little to no systemic absorption after oral administration in animal models [1]

## Delmitide's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the molecular signaling pathway targeted by **Delmitide**, which underlies its anti-inflammatory mechanism of action.

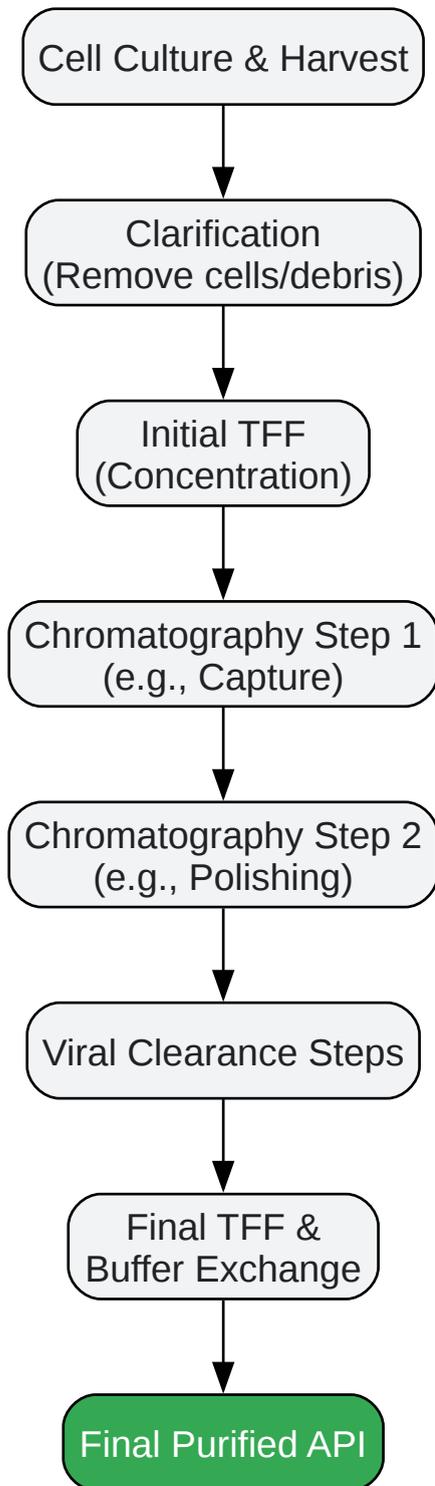


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## Research Applications & Protocol Considerations

While specific purification protocols for **Delmitide** are not publicly detailed, the following information can guide your experimental design based on its known uses and properties.

- **In Vivo Efficacy Models:** **Delmitide** has shown efficacy in animal models of inflammatory bowel disease. For example, in mice with TNBS-induced colitis, oral administration of **Delmitide** at **2.5, 5, and 10 mg/kg** daily significantly reduced diarrhea, weight loss, and histological inflammation scores [1] [2]. It has also been shown to mitigate gastrointestinal toxicity and mortality associated with the chemotherapeutic agent CPT-11 [2].
- **Handling and Formulation:** As an orally active peptide with minimal systemic absorption, formulation strategies likely focus on local delivery to the gastrointestinal tract [1]. Its stability may be attributed to its D-amino acid structure, which confers resistance to proteolytic degradation, a common challenge with L-peptides [3].
- **General Purification Context:** The production of therapeutic peptides like **Delmitide** for research or clinical use must follow Good Manufacturing Practice (GMP) guidelines for Active Pharmaceutical Ingredients (APIs) [4]. While the specific chromatographic steps for **Delmitide** are not described, a platform process for complex biopharmaceuticals might include multiple purification steps such as **Tangential Flow Filtration (TFF)** and chromatography using commercially available resins (e.g., ion exchange) [5]. The general workflow for purifying a biopharmaceutical product is outlined below.



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## References

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